molecular formula C18H21NO4 B5475378 Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate

Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate

Cat. No.: B5475378
M. Wt: 315.4 g/mol
InChI Key: KGGZFLZPWHFOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate is a complex organic compound that features a benzofuran ring, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The final step involves esterification and acylation reactions to combine these intermediates into the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The ester group can undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[(6-methyl-1-benzofuran-2-yl)acetyl]piperidine-4-carboxylate: Similar structure but with a different position of the benzofuran ring.

    Ethyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Biological Activity

Methyl 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate is a synthetic compound with a complex structure that has garnered attention in biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Methyl 1-[2-(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate
  • Molecular Formula : C₁₈H₂₁NO₄
  • Molecular Weight : 315.4 g/mol
  • CAS Number : Not specified in the sources, but can be identified through its molecular formula.

The compound features a piperidine ring substituted with a benzofuran moiety, which is known for its diverse biological activities. The presence of the acetyl group suggests potential interactions with various biological targets.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that benzofuran derivatives can inhibit viral replication, particularly in the context of HIV and other retroviruses. The structure-activity relationship (SAR) highlights that modifications at specific positions on the benzofuran ring can enhance antiviral efficacy .

Antimicrobial Properties

Benzofuran derivatives have also demonstrated significant antibacterial and antifungal activities. For example, compounds with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects . The activity is often attributed to the hydrophobic nature of the benzofuran ring, which facilitates membrane penetration.

Neuropharmacological Effects

The piperidine component of the compound suggests potential interactions with neurotransmitter systems. Compounds containing piperidine rings have been studied for their effects on dopamine receptors, particularly D3 receptors, which are implicated in various neurological disorders . Preliminary data indicate that modifications to the piperidine structure can enhance receptor selectivity and activity.

Case Study 1: Antiviral Screening

A study conducted on a series of benzofuran derivatives, including this compound, evaluated their efficacy against HIV. The results showed that certain derivatives had EC50 values significantly lower than those of standard antiviral agents, indicating a strong potential for development as antiviral therapeutics .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, several derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited more than 1.6 times the activity against methicillin-resistant S. aureus compared to traditional antibiotics like ciprofloxacin . This suggests that this compound could be a candidate for further development in antimicrobial therapy.

Data Table: Biological Activity Overview

Activity Type Target Organism/Pathogen EC50/MIC Values Reference
AntiviralHIV< 0.35 μM
AntibacterialStaphylococcus aureusMIC = 0.5 μg/ml
AntifungalCandida albicansMIC = 12.5 μg/ml
NeuropharmacologicalD3 Dopamine Receptor AgonistEC50 = 278 ± 62 nM

Properties

IUPAC Name

methyl 1-[2-(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12-3-4-15-14(11-23-16(15)9-12)10-17(20)19-7-5-13(6-8-19)18(21)22-2/h3-4,9,11,13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGZFLZPWHFOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCC(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.